JAK3 Enzyme Inhibition Potency (IC50 and Ki) of CP-690,550 (Free Base) Relative to JAK1 and JAK2
In recombinant human kinase assays, CP-690,550 (the parent free base) inhibits JAK3 with an IC50 of 1.6 ± 0.2 nM and Ki of 0.24 ± 0.02 nM, demonstrating greater potency against JAK3 compared to JAK1 (IC50 = 3.2 ± 1.4 nM; Ki = 0.68 ± 0.12 nM), JAK2 (IC50 = 4.1 ± 0.4 nM; Ki = 0.99 ± 0.04 nM), and TYK2 (IC50 = 34.0 ± 6.0 nM; Ki = 4.39 ± 0.27 nM) [1]. The dihydrochloride salt delivers this same active pharmacophore in a form compatible with aqueous assay buffers.
| Evidence Dimension | Enzyme inhibition potency (IC50 and Ki) |
|---|---|
| Target Compound Data | JAK3 IC50 = 1.6 ± 0.2 nM, Ki = 0.24 ± 0.02 nM |
| Comparator Or Baseline | JAK1 IC50 = 3.2 ± 1.4 nM; JAK2 IC50 = 4.1 ± 0.4 nM; TYK2 IC50 = 34.0 ± 6.0 nM |
| Quantified Difference | ~2-fold selectivity for JAK3 over JAK1; ~2.6-fold over JAK2; ~21-fold over TYK2 |
| Conditions | Recombinant human kinase assays; MgATP and inhibitor concentration varied; n ≥ 3 independent studies |
Why This Matters
Quantitative JAK3 selectivity differentiates this compound for studies where functional JAK3 inhibition must be distinguished from JAK1/JAK2-driven effects.
- [1] Meyer DM, et al. Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis. J Inflamm (Lond). 2010;7:41. Table 1. DOI: 10.1186/1476-9255-7-41. View Source
